Diethylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry:

DEPO serves as a valuable ligand in coordination chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and reactivity . The lone pair electrons on the phosphorus atom in DEPO enable it to form strong bonds with various metals, creating stable and well-defined complexes . This allows researchers to study the behavior of different metals within these complexes, contributing to the understanding of metal-ligand interactions and their potential applications in catalysis, materials science, and other areas .

Organic Synthesis:

DEPO finds application as a reagent in various organic synthesis processes. Its unique properties, including its ability to act as a mild oxidant and participate in acid-base reactions, make it a useful tool for researchers https://www.smolecule.com/articles. For instance, DEPO has been employed in the synthesis of heterocycles, which are organic compounds containing ring structures with different elements . Additionally, it has been utilized in the selective oxidation of alcohols to aldehydes and ketones, which are essential functional groups in organic molecules .

Material Science:

DEPO exhibits potential applications in material science due to its ability to modify the properties of various materials. For example, researchers have explored incorporating DEPO into polymers to enhance their flame retardancy https://www.smolecule.com/. Additionally, DEPO has been investigated as a potential additive in electrolytes for lithium-ion batteries, aiming to improve their performance and stability . However, further research is needed to fully understand and optimize these applications.

Biological Properties:

Recent studies have revealed potential antioxidant and antimicrobial properties of DEPO https://www.smolecule.com/. Research suggests that DEPO exhibits inhibitory effects on the growth of certain bacteria, including Staphylococcus aureus and Bacillus subtilis . While these findings are promising, further investigations are crucial to understand the underlying mechanisms of these biological activities and determine their potential therapeutic applications.

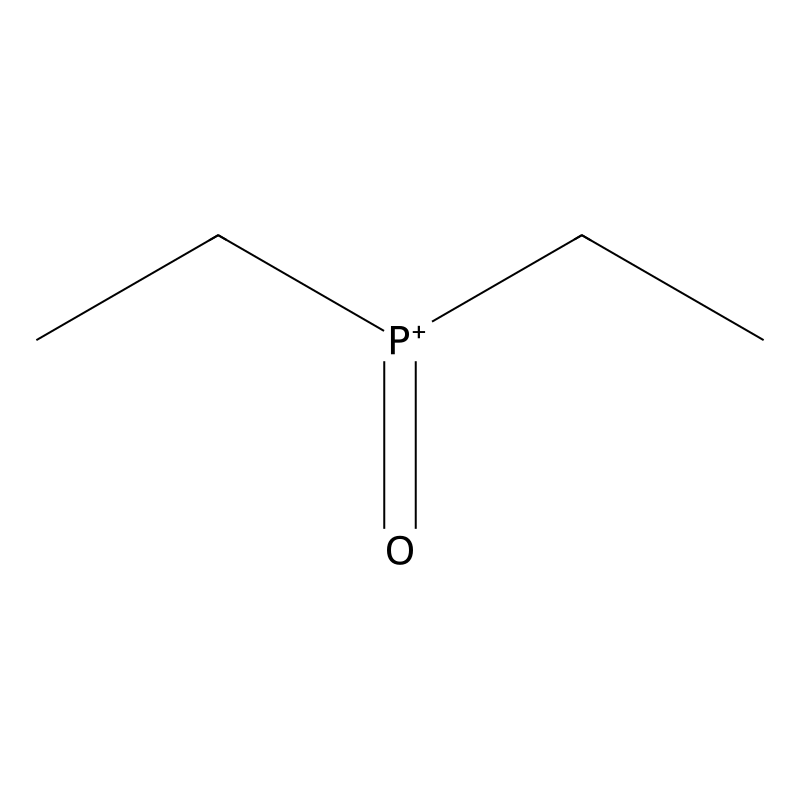

Diethylphosphine oxide is an organophosphorus compound characterized by the chemical formula . It appears as a colorless liquid and is soluble in polar organic solvents. This compound is notable for its phosphine oxide structure, which distinguishes it from other similar compounds that may exhibit different functional groups or bonding configurations. Diethylphosphine oxide is recognized for its potential utility in various

- Chlorination: This reaction yields diethylphosphoryl chloride.

- Hydroxymethylation: When reacted with formaldehyde, it forms hydroxymethyl derivatives, which can be represented by the equation:

- Radical Reactions: Diethylphosphine oxide has been shown to facilitate radical reactions, such as the preparation of indolones under specific conditions (e.g., at 80 °C in water) through aryl radical formation and cyclization processes .

The biological activity of diethylphosphine oxide has been explored in various studies. It has been observed to exhibit effects on biological systems, particularly in relation to its interactions with siloxanes and other polymeric materials. The compound's reactivity suggests potential applications in pharmaceuticals and agrochemicals, although specific biological mechanisms and effects require further investigation.

Diethylphosphine oxide can be synthesized through several methods:

- Hydrolysis of Chlorodiethylphosphine: This method involves the reaction of chlorodiethylphosphine with water, yielding diethylphosphine oxide and hydrochloric acid as a byproduct.

- Alternative Synthetic Routes: Other methods involve using diethylphosphite as a starting material, which reacts with alkyl halides or Grignard reagents to form diethylphosphine oxide .

Diethylphosphine oxide finds applications across various fields:

- Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound is utilized in reactions involving siloxanes, contributing to the development of new materials with desirable properties.

- Catalysis: Due to its reactive nature, diethylphosphine oxide can act as a catalyst or co-catalyst in certain chemical transformations .

Interaction studies involving diethylphosphine oxide have focused on its reactivity with other compounds and materials. For instance, research has shown that it can influence the properties of polydimethylvinylsiloxanes when used in conjunction with peroxide initiators . These interactions are essential for understanding how diethylphosphine oxide can be effectively utilized in various chemical processes.

Diethylphosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Diethylphosphine oxide | C₄H₁₁OP | Colorless liquid; participates in radical reactions |

| Dimethylphosphine oxide | C₃H₉OP | Similar structure; more reactive due to smaller alkyl groups |

| Diphenylphosphine oxide | C₁₂H₁₁OP | Aromatic character; less soluble than diethyl derivatives |

| Diisopropylphosphine oxide | C₆H₁₅OP | Bulkier structure; different reactivity profile |

Diethylphosphine oxide's unique combination of properties—such as its liquid state at room temperature and solubility in polar solvents—distinguishes it from these similar compounds, making it particularly valuable for specific synthetic applications.

Nuclear magnetic resonance spectroscopy represents the most powerful and informative analytical technique for characterizing diethylphosphine oxide, providing detailed structural information through multiple nuclei observation. The compound exhibits distinctive spectroscopic features across phosphorus-31, proton, and carbon-13 nuclei that facilitate unambiguous identification and structural elucidation.

The phosphorus-31 nuclear magnetic resonance spectrum of diethylphosphine oxide displays a characteristic doublet resonance at 42.15 parts per million when measured in deuterated chloroform at 243 megahertz [1]. This chemical shift value falls within the typical range observed for secondary phosphine oxides and reflects the electronic environment surrounding the phosphorus center in the presence of the phosphorus-oxygen double bond. The doublet multiplicity arises from scalar coupling with the directly bonded hydrogen atom, exhibiting a one-bond phosphorus-hydrogen coupling constant of 445.0 hertz [1]. This coupling constant magnitude is consistent with values reported for other secondary phosphine oxides and confirms the presence of a phosphorus-hydrogen bond in the molecular structure.

Proton nuclear magnetic resonance spectroscopy reveals three distinct resonance regions that correspond to different proton environments within the diethylphosphine oxide molecule [1]. The most distinctive signal appears at 6.79 parts per million as a doublet with a one-bond hydrogen-phosphorus coupling constant of 445.8 hertz, representing the single hydrogen atom directly bonded to the phosphorus center [1]. The methylene protons of the ethyl groups manifest as a multiplet at 1.84 parts per million, integrating for four hydrogen atoms [1]. The methyl protons of the ethyl substituents appear as a doublet of triplets at 1.23 parts per million with coupling constants of 18.6 and 7.7 hertz, integrating for six hydrogen atoms [1]. These coupling patterns arise from both phosphorus-hydrogen long-range coupling and vicinal hydrogen-hydrogen coupling within the ethyl groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through observation of the carbon framework [1]. The methylene carbon atoms exhibit a doublet at 20.63 parts per million with a one-bond carbon-phosphorus coupling constant of 66.0 hertz, reflecting the direct attachment to the phosphorus center [1]. The methyl carbon atoms appear as a doublet at 5.67 parts per million with a two-bond carbon-phosphorus coupling constant of 4.2 hertz [1]. These coupling constants and chemical shifts are characteristic of ethyl groups bonded to a phosphorus center and provide definitive evidence for the proposed molecular structure.

Comparative analysis of nuclear magnetic resonance data across the homologous series of dialkylphosphine oxides reveals systematic trends in chemical shift values and coupling constants. The phosphorus-31 chemical shift of diethylphosphine oxide at 42.15 parts per million represents an intermediate value between dimethylphosphine oxide and higher alkyl homologs [1]. As the alkyl chain length increases from ethyl through propyl, butyl, pentyl, to hexyl, the phosphorus-31 chemical shift exhibits a general downfield trend, reflecting changes in steric and electronic environments around the phosphorus center [1].

Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy provides essential information regarding the molecular structure and bonding characteristics of diethylphosphine oxide through observation of fundamental vibrational modes. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound.

The most prominent feature in the infrared spectrum corresponds to the phosphorus-oxygen stretching vibration, which appears as an intense absorption band in the region typically observed for phosphine oxide compounds [2] [3]. This vibrational mode represents the characteristic phosphorus-oxygen double bond stretching frequency and serves as a diagnostic feature for identifying phosphine oxide functional groups. The exact frequency and intensity of this absorption band depend on the electronic environment surrounding the phosphorus-oxygen bond and the nature of the substituents attached to the phosphorus center.

Carbon-hydrogen stretching vibrations manifest in the aliphatic region of the infrared spectrum, corresponding to the methyl and methylene groups of the ethyl substituents [3]. These vibrations appear as multiple absorption bands reflecting the different carbon-hydrogen bond environments within the ethyl groups. The phosphorus-hydrogen stretching vibration represents another characteristic feature that appears at a frequency distinct from typical carbon-hydrogen stretching modes due to the different electronegativity and bonding characteristics of phosphorus compared to carbon.

Raman spectroscopy provides complementary vibrational information through observation of polarizable molecular vibrations that may exhibit different selection rules compared to infrared absorption [4]. The phosphorus-oxygen stretching vibration typically exhibits strong Raman activity due to the high polarizability of the phosphorus-oxygen bond. Skeletal vibrations involving the phosphorus center and attached ethyl groups contribute to the lower frequency region of the Raman spectrum and provide information regarding molecular conformation and intermolecular interactions.

The combination of infrared and Raman spectroscopic data enables comprehensive characterization of the vibrational properties of diethylphosphine oxide and facilitates comparison with related phosphine oxide compounds [5]. Systematic variations in vibrational frequencies across the homologous series of dialkylphosphine oxides reflect changes in molecular mass, steric effects, and electronic environments that influence the fundamental vibrational modes.

Mass Spectrometric Behavior

Mass spectrometric analysis of diethylphosphine oxide provides definitive molecular weight determination and structural confirmation through observation of molecular ion peaks and characteristic fragmentation patterns. High-resolution mass spectrometry enables accurate mass measurement that confirms the molecular formula and elemental composition of the compound.

Electrospray ionization mass spectrometry reveals the protonated molecular ion peak at mass-to-charge ratio 106.05477, which corresponds to the addition of a proton to the neutral diethylphosphine oxide molecule [6]. The observed mass exhibits excellent agreement with the theoretical mass of 106.05475, demonstrating a mass accuracy of 0.21 parts per million and a matching score of 99.98 percent [6]. This level of accuracy provides unambiguous confirmation of the molecular formula C4H11OP and excludes alternative structural possibilities.

Fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic breakdown pathways that reflect the molecular structure and bonding relationships within diethylphosphine oxide [6]. The fragmentation behavior provides insights into the relative bond strengths and preferred cleavage sites under mass spectrometric conditions. Common fragmentation pathways for phosphine oxides involve loss of alkyl groups, hydrogen atoms, or combinations thereof, leading to characteristic fragment ions that serve as structural fingerprints.

The molecular ion peak stability and fragmentation efficiency depend on the ionization method, collision energy, and instrumental parameters employed during mass spectrometric analysis [7]. Optimization of these parameters enables enhanced sensitivity and structural information content while minimizing unwanted side reactions or rearrangement processes that might complicate spectral interpretation.

Comparative mass spectrometric studies across the series of dialkylphosphine oxides demonstrate systematic relationships between molecular structure and fragmentation behavior [7]. Higher molecular weight homologs exhibit more complex fragmentation patterns due to increased opportunities for bond cleavage and rearrangement processes. The mass spectrometric data provide valuable complementary information to nuclear magnetic resonance and vibrational spectroscopic characterization methods.

X-ray Crystallographic Studies

Crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of diethylphosphine oxide. While specific crystal structure data for diethylphosphine oxide were not identified in the comprehensive literature search, extensive crystallographic information exists for related phosphine oxide compounds that provide valuable comparative insights.

Chromatographic Separation and Identification Methods

Chromatographic techniques provide essential analytical capabilities for the separation, purification, and quantitative determination of diethylphosphine oxide in complex mixtures. High-performance liquid chromatography represents the most widely employed method for phosphine oxide analysis due to its versatility, sensitivity, and compatibility with various detection systems.

Reversed-phase high-performance liquid chromatography using octadecylsilane stationary phases enables effective separation of diethylphosphine oxide from related compounds and impurities [11] [12]. Mobile phase optimization typically involves aqueous-organic solvent mixtures with careful attention to pH control and additive selection to maintain column performance and analyte stability. The oxidation-sensitive nature of phosphine compounds necessitates special precautions including the addition of reducing agents such as tris(2-carboxyethyl)phosphine to prevent on-column degradation [12].

Method development considerations for phosphine oxide chromatography include selection of appropriate stationary phases, mobile phase composition, flow rates, and detection wavelengths [12]. Ultraviolet detection at appropriate wavelengths provides sensitive and selective monitoring of phosphine oxide compounds. Mass spectrometric detection offers enhanced selectivity and structural confirmation capabilities, particularly when operating in selected ion monitoring or multiple reaction monitoring modes.

Gas chromatography represents an alternative separation technique that may be applicable for volatile phosphine oxide compounds under appropriate conditions [13]. However, the thermal stability and volatility requirements limit the applicability of gas chromatography for some phosphine oxide derivatives. Sample preparation techniques including derivatization may extend the scope of gas chromatographic analysis for phosphine oxides with limited volatility.

Chromatographic purity assessment provides essential information for quality control and specification compliance [14]. Quantitative analysis requires careful calibration using authentic reference standards and consideration of detector response linearity over the required concentration range. Method validation studies must address precision, accuracy, specificity, linearity, range, detection limits, and quantitation limits according to established analytical guidelines.

Preparative chromatographic techniques enable isolation and purification of diethylphosphine oxide for subsequent characterization studies [15]. Scale-up considerations include stationary phase selection, loading capacity, mobile phase consumption, and recovery efficiency. Automated fraction collection and online monitoring facilitate efficient preparative separations while maintaining product quality and purity.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H402 (100%): Harmful to aquatic life [Hazardous to the aquatic environment, acute hazard]

Pictograms

Flammable;Irritant